5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . This compound is part of a class of organic compounds known as naphthalenes, which are characterized by a fused pair of benzene rings. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 8a-methoxy-4a,5,6,7,8,8a-hexahydrochromenes using monoperphthalic acid . The reaction conditions typically include a controlled temperature and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like monoperphthalic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The detailed pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid can be compared with other similar compounds such as 1,4,4a,5,8,8a-hexahydro-5-hydroxy-8-oxo-1-naphthalenecarboxylic acid and 1,4,5,6,7,8-hexahydro-2,3-naphthalenedicarboxylic acid These compounds share structural similarities but differ in their functional groups and specific chemical properties
Eigenschaften
CAS-Nummer |
7144-75-4 |
---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
5,8-dioxo-1,4,4a,8a-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1,3-7,10H,2H2,(H,14,15) |
InChI-Schlüssel |
HMHYLJXNGHJBJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2C1C(=O)C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.